molecular formula C9H14ClNOS B14878862 2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one

2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one

Cat. No.: B14878862
M. Wt: 219.73 g/mol
InChI Key: BMZSWDRAFFITQK-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chlorine atom, a thia-azaspiro ring system, and an ethanone group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one typically involves the reaction of a suitable thia-azaspiro precursor with a chlorinating agent. One common method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent, which reacts with the precursor under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and other reduced forms.

Scientific Research Applications

2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
  • 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Uniqueness

2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one is unique due to the presence of the thia-azaspiro ring system, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or ring systems .

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

2-chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethanone

InChI

InChI=1S/C9H14ClNOS/c10-5-8(12)11-3-1-9(6-11)2-4-13-7-9/h1-7H2

InChI Key

BMZSWDRAFFITQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCSC2)C(=O)CCl

Origin of Product

United States

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